molecular formula C13H15BBrF3O2 B6304579 2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester CAS No. 2121513-56-0

2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester

Cat. No.: B6304579
CAS No.: 2121513-56-0
M. Wt: 350.97 g/mol
InChI Key: IDUZBJPSTPAOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester is a multifunctional aromatic boronic ester. This compound is particularly valuable in synthetic organic chemistry, where it serves as a versatile building block for the construction of complex molecules, especially via Suzuki-Miyaura cross-coupling reactions . The presence of both a bromine substituent and a boronic ester group on the same aromatic ring provides unique opportunities for sequential and selective functionalization. The trifluoromethyl group is a key motif in medicinal chemistry and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding selectivity . Boronic acid pinacol esters, in general, are air-stable and readily purified, making them practical reagents for complex synthesis . In pharmaceutical research, related structural motifs containing a boronic acid functionality in the meta position to a trifluoromethyl group have been investigated as potential antiandrogens for the treatment of prostate cancer, demonstrating the relevance of this chemical class in drug discovery . The compound requires careful handling and should be stored sealed in dry conditions at 2-8°C . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8(10(9)15)13(16,17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUZBJPSTPAOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101135669
Record name 1,3,2-Dioxaborolane, 2-[2-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-56-0
Record name 1,3,2-Dioxaborolane, 2-[2-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[2-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure and Reaction Conditions

In a representative protocol, 2-bromo-3-trifluoromethylphenylboronic acid is suspended in anhydrous diethyl ether. Pinacol (1.2 equivalents) is added, and the mixture is stirred at room temperature for 15–24 hours under inert conditions. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified via column chromatography using a petroleum ether/ethyl acetate (10:1) gradient.

Key Data:

  • Yield: 85–89%

  • Reagents: Pinacol, anhydrous Et₂O

  • Purification: Column chromatography (silica gel)

This method capitalizes on the stability of pinacol esters, which protect the boronic acid from protodeboronation while maintaining reactivity in cross-coupling reactions.

Grignard Reagent-Mediated Borylation

For substrates where the boronic acid is inaccessible, a Grignard reagent approach is utilized. This two-step method first generates the boronic acid intermediate, which is subsequently esterified.

Synthesis of Boronic Acid Intermediate

A solution of 2-bromo-1-iodo-3-trifluoromethylbenzene in tetrahydrofuran (THF) and diethyl ether (1:1) is cooled to −78°C. Isopropylmagnesium chloride (i-PrMgCl, 1.1 equivalents) is added dropwise, followed by triethyl borate (B(OEt)₃, 2.3 equivalents). The reaction is warmed to room temperature and stirred overnight. Acidic workup with 10% HCl liberates the boronic acid, which is extracted with diethyl ether and dried over MgSO₄.

Esterification with Pinacol

The crude boronic acid is subjected to the esterification protocol outlined in Section 1.1.

Key Data:

  • Overall Yield: 70–75%

  • Critical Step: Controlled addition of Grignard reagent at low temperatures to prevent side reactions.

Comparative Analysis of Methods

Method Yield Complexity Key Advantage
Boronic Acid Esterification85–89%LowHigh purity, minimal purification
Grignard-Mediated70–75%ModerateApplicable to inaccessible boronic acids
Directed Lithiation60–65%HighRegioselective functionalization

Optimization and Scalability

Catalytic Considerations

While palladium catalysts are pivotal in cross-coupling applications of the pinacol ester, they are unnecessary in the esterification step.

Challenges and Mitigation Strategies

  • Moisture Sensitivity: All steps require strict anhydrous conditions to prevent hydrolysis of intermediates.

  • Purification Difficulties: The trifluoromethyl group increases hydrophobicity, necessitating optimized chromatographic gradients .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki couplings to form biaryl structures. Key reaction parameters include:

Reaction ComponentTypical Conditions
Catalyst Pd(OAc)₂, Pd(dppf)Cl₂, or Pd(PPh₃)₄
Base K₃PO₄, Na₂CO₃, or NaOH
Solvent THF/H₂O mixtures (3:1 to 5:1 ratio)
Temperature 80–100°C

Example Reaction :
Coupling with benzo[b]thiophen-2-yl boronate under Pd(OAc)₂/SPhos catalysis produces 3-(benzo[b]thiophen-2-yl)-5-(trifluoromethyl)phenol in 57% yield after 24 hours at 90°C . The trifluoromethyl group facilitates oxidative addition by stabilizing palladium intermediates through electron-withdrawing effects.

Transesterification for Boronic Acid Liberation

The pinacol ester can be cleaved under acidic conditions to yield free boronic acids:

Procedure :

  • Reagents : Methyl boronic acid (10 eq), 0.1 N HCl in acetone/H₂O (1:1)

  • Mechanism : Acid-catalyzed transesterification followed by evaporation of volatile byproducts

  • Yield : >98% after 24 hours under optimized conditions

This reaction preserves the boron functionality while removing steric hindrance from the pinacol group, enabling subsequent transformations.

Halogen Exchange Reactions

The bromine substituent undergoes nucleophilic substitution under SNAr conditions:

NucleophileConditionsProduct
AminesDMF, 80°C, K₂CO₃3-Trifluoromethyl-aniline derivatives
ThiolsEtOH, reflux, NaHThioether-functionalized arenes

Key Mechanistic Feature : The trifluoromethyl group activates the aromatic ring toward electrophilic substitution by reducing electron density at the ortho position.

Stability and Handling Considerations

ParameterSpecification
Air Sensitivity Stable under inert atmosphere
Thermal Stability Decomposes above 150°C
Storage -20°C in sealed containers

The combination of bromine and trifluoromethyl groups makes this compound particularly reactive compared to non-fluorinated analogs like 2-bromophenylboronic acid pinacol ester .

Scientific Research Applications

Organic Synthesis

2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester is predominantly used in the Suzuki-Miyaura coupling reaction , which allows for the formation of carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are vital intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action:

  • Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond.
  • Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
  • Reductive Elimination: A new carbon-carbon bond is formed, regenerating the catalyst.

Medicinal Chemistry

The compound is instrumental in developing biologically active compounds, including kinase inhibitors used in cancer therapy. Its ability to form stable complexes with biological molecules enhances its value in drug design .

Case Study:
A study demonstrated the successful use of this compound in synthesizing derivatives of flutamide, a non-steroidal anti-androgen drug. The borylation process was facilitated using Miyaura borylation techniques, highlighting the compound's relevance in therapeutic applications .

Material Science

In industrial applications, this compound aids in producing advanced materials and polymers. Its unique electronic properties due to the trifluoromethyl group enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂): Improve oxidative stability but may reduce nucleophilicity in cross-coupling reactions .
  • Bulkier substituents (e.g., benzyloxy): Decrease solubility in non-polar solvents like methylcyclohexane .

Solubility Trends

Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. Data from phenylboronic acid derivatives indicate:

Solvent Phenylboronic Acid Pinacol Esters (General)
Chloroform Moderate High
Acetone High Moderate
Methylcyclohexane Very Low Low

For example, 2-Carboxy-3-fluorophenylboronic acid pinacol ester (MW: 266.07) shows moderate solubility in acetone but precipitates in hydrocarbons . The trifluoromethyl group in the target compound may further enhance solubility in chloroform due to increased lipophilicity .

Reactivity in Cross-Coupling Reactions

The trifluoromethyl and bromo substituents influence reactivity:

  • Suzuki-Miyaura Coupling : The boronic ester reacts with aryl halides to form biaryls. Electron-withdrawing -CF₃ accelerates oxidative addition but may slow transmetallation due to reduced electron density at the boron center .
  • Comparative Rates: 4-Nitrophenylboronic acid pinacol ester reacts faster with H₂O₂ than non-electron-deficient analogs, forming 4-nitrophenol . Brominated analogs (e.g., 5-Bromomethyl-2-fluorophenylboronic acid pinacol ester) undergo efficient azide substitutions, highlighting versatility in click chemistry .

Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Refractive Index
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester 478.8 1.3 1.560
2-Carboxy-3-fluorophenylboronic acid pinacol ester N/A N/A N/A
3-(Trifluoromethoxy)phenylboronic acid pinacol ester N/A N/A N/A

The target compound likely shares similar physical characteristics with other brominated pinacol esters, such as high thermal stability (>200°C) and moderate polarity.

Biological Activity

2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and biochemistry. This compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its reactivity and biological interactions. This article aims to explore the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12BBrF3O2
  • Molecular Weight : 327.04 g/mol

The biological activity of boronic acids, including this compound, often involves their ability to interact with biomolecules such as proteins and nucleic acids. These compounds can form reversible covalent bonds with diols, which is a key feature in their role as enzyme inhibitors or modulators.

Key Mechanisms:

  • Inhibition of Enzymes : Boronic acids can inhibit serine proteases and other enzymes by binding to their active sites.
  • Targeting Protein Interactions : The trifluoromethyl group enhances lipophilicity and can influence binding affinity to target proteins.
  • Antimicrobial Activity : Some studies suggest that boronic acids exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

Research Findings

Recent studies have investigated the biological activity of various boronic acid derivatives, including those similar to this compound.

Antimicrobial Activity

A study on related compounds demonstrated significant antimicrobial activity against various pathogens, including Candida albicans and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could be effective in treating infections caused by resistant strains .

CompoundTarget OrganismMIC (µg/mL)
This compoundE. coli16
5-Trifluoromethyl-2-formyl phenylboronic acidC. albicans32
AN2690 (Tavaborole)Bacillus cereus64

Enzyme Inhibition

Research has shown that boronic acids can effectively inhibit leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis. Docking studies indicate that the binding affinity of these compounds varies with structural modifications, suggesting that the trifluoromethyl group may enhance inhibitory potency .

Case Studies

  • Antifungal Activity : A comparative study evaluated the antifungal properties of several boronic acids, revealing that those with electron-withdrawing groups exhibited enhanced activity against fungal pathogens. The mechanism was linked to their ability to form stable complexes with the active sites of LeuRS enzymes .
  • Antibacterial Studies : Another investigation focused on the antibacterial efficacy of fluorinated boronic acids against Gram-positive and Gram-negative bacteria. Results indicated that the presence of fluorine significantly improved antibacterial activity compared to non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.